3-Fluoro-4-iodoaniline

Descripción general

Descripción

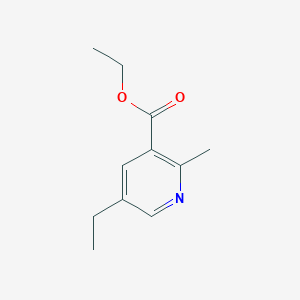

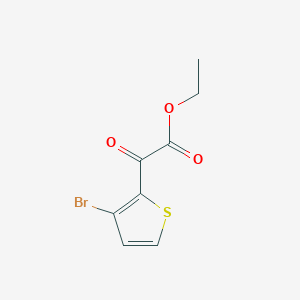

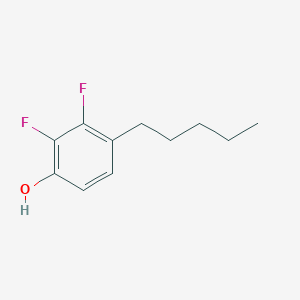

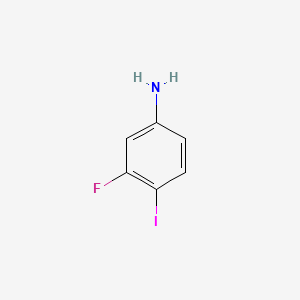

3-Fluoro-4-iodoaniline is a chemical compound with the molecular formula C₆H₅FIN . It falls under the category of haloanilines , which are organic compounds containing both halogen (fluorine and iodine) and aniline functional groups. This compound is used as a raw material and intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of 3-Fluoro-4-iodoaniline involves introducing fluorine and iodine substituents onto aniline. Specific synthetic routes may vary, but a common method is the iodination of 3-fluoroaniline . This reaction typically proceeds under mild conditions using iodine and a suitable oxidizing agent. The resulting product is 3-Fluoro-4-iodoaniline .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-iodoaniline consists of a benzene ring (aniline moiety) substituted with fluorine and iodine atoms. The IUPAC name for this compound is 3-fluoro-4-iodoaniline . The InChI code is 1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Radiotracer Development for Medical Imaging

One significant application of derivatives of 3-Fluoro-4-iodoaniline is in the development of radiotracers for medical imaging techniques like positron emission tomography (PET). For instance, a study focused on the synthesis of (4-[18F]-fluoro-3-iodobenzyl)guanidine ([18F]FIBG), aiming to evaluate its potential as an analogue of MIBG (metaiodobenzylguanidine) for PET imaging. The research highlighted the compound's synthesis process and its promising in vitro and in vivo characteristics, suggesting its utility in imaging applications related to neuroblastoma and other neuroendocrine tumors (Vaidyanathan, Affleck, & Zalutsky, 1994).

Synthetic Organic Chemistry

3-Fluoro-4-iodoaniline serves as a precursor or intermediate in the synthesis of various organic compounds. For example, it has been utilized in the palladium-catalyzed annulation of internal alkynes with 2-iodoanilines to selectively synthesize fluoroalkylated indole derivatives. This showcases its role in regioselective synthesis processes that are crucial in the creation of pharmaceuticals and other organic materials (Konno, Chae, Ishihara, & Yamanaka, 2004).

Photodegradation Studies

The compound has also been studied in the context of photodegradation, which is relevant for understanding the environmental fate of halogenated aromatic pollutants. Research on the photochemistry of haloanilines, including compounds similar to 3-Fluoro-4-iodoaniline, helps in assessing the photostability and potential phototoxic effects of such compounds (Freccero, Fagnoni, & Albini, 2003).

Metabolite Profiling in Environmental Studies

In environmental science, 3-Fluoro-4-iodoaniline has been used to study the metabolic pathways in organisms exposed to halogenated compounds. For example, the earthworm Eisenia veneta was exposed to 2-fluoro-4-iodoaniline to profile the iodine-containing metabolites produced, using high-performance liquid chromatography/inductively coupled plasma mass spectrometry. This research contributes to our understanding of how organisms metabolize and detoxify halogenated anilines (Duckett, Wilson, Walker, Abou-Shakra, Lindon, & Nicholson, 2003).

Fluorination in Organic Synthesis

Furthermore, 3-Fluoro-4-iodoaniline and its derivatives find applications in the fluorination of organic compounds, a critical process in medicinal chemistry for enhancing the bioactivity and stability of pharmaceuticals. Studies have explored various methodologies for introducing fluorine atoms into organic molecules using 3-Fluoro-4-iodoaniline derivatives, demonstrating the compound's versatility in synthetic chemistry (Amii & Uneyama, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Fluoro-4-iodoaniline is a key intermediate in the synthesis of pharmaceutically active peptide triazoles, which are potent inhibitors of Factor Xa . Factor Xa is an important drug target associated with the treatment of diverse cardiovascular diseases .

Mode of Action

It’s known that the compound is used in the synthesis of peptide triazoles, which inhibit factor xa . The inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, thus inhibiting blood clot formation.

Biochemical Pathways

3-Fluoro-4-iodoaniline is involved in the synthesis of peptide triazoles through a series of reactions including cycloaddition reactions, microwave-assisted organic synthesis, and copper nanoparticle catalysis . These reactions are part of the broader coagulation cascade in which Factor Xa plays a crucial role.

Result of Action

The primary result of the action of 3-Fluoro-4-iodoaniline, as part of peptide triazoles, is the inhibition of Factor Xa . This inhibition can prevent the formation of blood clots, making these compounds potentially useful in the treatment of cardiovascular diseases.

Propiedades

IUPAC Name |

3-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVVJHBHRIXJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573117 | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-iodoaniline | |

CAS RN |

656-66-6 | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.